molecular formula C7H14Si B14591487 1-Methyl-1-silabicyclo[2.2.1]heptane CAS No. 61192-29-8

1-Methyl-1-silabicyclo[2.2.1]heptane

Cat. No.: B14591487
CAS No.: 61192-29-8
M. Wt: 126.27 g/mol
InChI Key: FCJOZDVYBJSSEO-UHFFFAOYSA-N
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Description

1-Methyl-1-silabicyclo[2.2.1]heptane is a silicon-containing bicyclic compound. It is structurally similar to norbornane but with a silicon atom replacing one of the carbon atoms in the ring system. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1-silabicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the photochemical [1,3-C] migration of a bridgehead silanorbornene. Direct photolysis (214 nm) of 1-methyl-1-silabicyclo[2.2.1]hept-2-ene in alcohols results in the formation of 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-silabicyclo[2.2.1]heptane undergoes various chemical reactions, including substitution reactions. The compound’s silicon center exhibits higher reactivity compared to analogous carbon compounds, making it more prone to substitution reactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols for photolysis reactions. The reaction conditions often involve UV light (214 nm) to induce photochemical transformations .

Major Products

The major products formed from the photochemical reactions of this compound include 3-alkoxy-3-methyl-3-silabicyclo[4.1.0]heptanes .

Scientific Research Applications

1-Methyl-1-silabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-1-silabicyclo[2.2.1]heptane involves its high reactivity at the silicon center. The compound’s structure supports a trigonal bipyramidal transition state in substitution reactions, which is different from the typical tetrahedral transition state observed in carbon compounds . This unique mechanism is due to the larger atomic radius and different electronic configuration of silicon compared to carbon.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-silabicyclo[2.2.1]heptane is unique due to the presence of a silicon atom, which imparts different electronic properties and reactivity compared to its carbon and oxygen analogs. The silicon atom allows for unique substitution reactions and transition states that are not observed in purely carbon-based compounds .

Properties

CAS No.

61192-29-8

Molecular Formula

C7H14Si

Molecular Weight

126.27 g/mol

IUPAC Name

1-methyl-1-silabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H14Si/c1-8-4-2-7(6-8)3-5-8/h7H,2-6H2,1H3

InChI Key

FCJOZDVYBJSSEO-UHFFFAOYSA-N

Canonical SMILES

C[Si]12CCC(C1)CC2

Origin of Product

United States

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